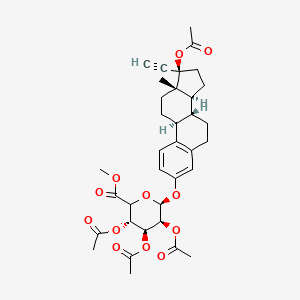

Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₄₀O₁₂ and its molecular weight is 654.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

The compound exhibits remarkable efficacy in combatting hormone-responsive cancers . Its multifaceted mechanism inhibits tumor growth and curtails metastasis , likely through its interaction with estrogen receptors. By binding to these receptors, it may modulate gene expression and inhibit the proliferation of cancer cells.

Result of Action

The compound has been shown to inhibit tumor growth and curtail metastasis, proving invaluable in the therapeutic management of breast, ovarian, and endometrial cancers . These effects are likely a result of its interaction with estrogen receptors and subsequent modulation of gene expression.

Biologische Aktivität

Ethynyl estradiol 17-acetate 3-(2',3',4'-tri-O-acetyl)-beta-D-glucuronide methyl ester (EEA) is a synthetic estrogen derivative that plays a significant role in hormonal therapies, particularly in contraception and menopausal treatments. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical applications.

Chemical Structure and Properties

EEA is a glucuronide derivative of ethynyl estradiol, which enhances its solubility and bioavailability. The chemical structure can be summarized as follows:

- Molecular Formula : C22H29O10

- CAS Number : 242130-33-2

The addition of the glucuronide moiety is known to affect the pharmacokinetics of the compound, including its metabolism and excretion patterns.

Ethynyl estradiol exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ. Upon binding to these receptors, EEA modulates gene expression related to reproductive functions, bone density, and cardiovascular health. The following mechanisms are notable:

- Gene Regulation : EEA influences transcriptional activity by recruiting coactivators or corepressors to the ER complex, thereby altering the expression of target genes involved in cell proliferation and differentiation.

- Signal Transduction : EEA may activate various signaling pathways, including the MAPK/ERK pathway, which is implicated in cell growth and survival.

In vitro Studies

Research indicates that EEA demonstrates significant estrogenic activity in vitro. For instance:

- Cell Proliferation : EEA has been shown to stimulate the proliferation of estrogen-responsive cell lines, such as MCF-7 breast cancer cells, indicating its potential role in hormone-dependent cancers .

- Gene Expression : Studies have reported that EEA upregulates genes associated with cell cycle progression and apoptosis resistance in breast cancer cells .

In vivo Studies

In vivo studies further elucidate the biological effects of EEA:

- Animal Models : In rodent models, administration of EEA resulted in increased uterine weight and endometrial proliferation, confirming its estrogenic effects .

- Hormonal Regulation : EEA has been observed to influence serum levels of other hormones, including progesterone and luteinizing hormone (LH), which are critical for reproductive health.

Safety Profile and Toxicology

The safety profile of EEA is essential for its therapeutic use. Toxicological assessments have indicated:

- Endocrine Disruption : As an endocrine-disrupting compound (EDC), EEA may interfere with normal hormonal functions at higher doses. Long-term exposure studies are necessary to fully understand potential risks .

- Carcinogenic Potential : Some studies suggest a correlation between prolonged estrogen therapy and increased risks of certain cancers, although specific data on EEA is limited .

Case Studies

Several case studies highlight the clinical implications of EEA usage:

- Menopausal Therapy : A study involving postmenopausal women showed that low-dose EEA effectively managed symptoms such as hot flashes without significant adverse effects on breast tissue density over a one-year period .

- Contraceptive Use : Clinical trials have demonstrated that formulations containing EEA provide effective contraception with a favorable side effect profile compared to traditional estrogens .

Comparative Analysis

The following table summarizes the biological activities and effects of EEA compared to other estrogen compounds:

| Compound | Estrogenic Activity | Clinical Use | Safety Concerns |

|---|---|---|---|

| Ethynyl Estradiol | High | Contraception | Potential for thromboembolic events |

| Ethynyl Estradiol 17-Acetate | Moderate | Hormone Replacement Therapy | Increased breast cancer risk |

| This compound | High | Hormonal therapies | Limited data on long-term safety |

Wissenschaftliche Forschungsanwendungen

Hormonal Therapy

Ethynyl Estradiol is widely used in hormonal therapies, particularly in contraceptives and hormone replacement therapies. The acetate and glucuronide modifications improve its pharmacokinetic properties, allowing for better absorption and prolonged action in the body.

- Contraceptive Use : Ethynyl Estradiol is a primary component in many oral contraceptives due to its efficacy in inhibiting ovulation.

- Hormone Replacement Therapy : It is utilized in managing menopausal symptoms by compensating for decreased estrogen levels.

Research Applications

The compound has been instrumental in various research studies focusing on:

- Endocrine Disruption : Investigating how synthetic estrogens like Ethynyl Estradiol affect wildlife and human health.

- Pharmacokinetics Studies : Understanding the metabolism and elimination pathways of estrogens in different biological systems.

Endocrine Disrupting Compounds (EDCs)

Ethynyl Estradiol is classified as an endocrine-disrupting compound, leading to significant environmental concerns:

- Aquatic Toxicity : Studies have shown that Ethynyl Estradiol can feminize fish populations when present in water bodies, disrupting reproductive systems (Czarny et al.) .

- Biodegradation Research : Research into microbial degradation of EDCs has identified various bacteria capable of metabolizing Ethynyl Estradiol, highlighting potential bioremediation strategies ( ).

Microbial Degradation

A study demonstrated that certain strains of bacteria, such as Rhodococcus sp. and Pseudomonas putida, can effectively degrade Ethynyl Estradiol under specific conditions, suggesting viable pathways for bioremediation ( ).

| Bacterial Strain | EDC Type | Concentration (mg/L) | Degradation Efficiency (%) |

|---|---|---|---|

| Rhodococcus zopfii | 17α-Ethynylestradiol | 2 | 86.5 |

| Pseudomonas putida F1 | 17α-Ethynylestradiol | 0.5 | 73.8 |

| Acinetobacter sp. BP10 | 17β-Estradiol | 5 | 100 |

Impact on Aquatic Life

Research indicates that exposure to Ethynyl Estradiol can lead to significant alterations in fish populations, including feminization and reproductive failures ( ). This has prompted further investigation into the effects of EDCs on aquatic ecosystems, emphasizing the need for effective wastewater treatment solutions.

Eigenschaften

IUPAC Name |

methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O12/c1-8-35(47-21(5)39)16-14-27-26-11-9-22-17-23(10-12-24(22)25(26)13-15-34(27,35)6)45-33-31(44-20(4)38)29(43-19(3)37)28(42-18(2)36)30(46-33)32(40)41-7/h1,10,12,17,25-31,33H,9,11,13-16H2,2-7H3/t25-,26-,27+,28+,29+,30?,31+,33-,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMVMOYDVQLQJF-XFKDZLFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CC[C@]5(C#C)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.